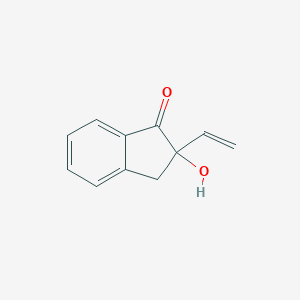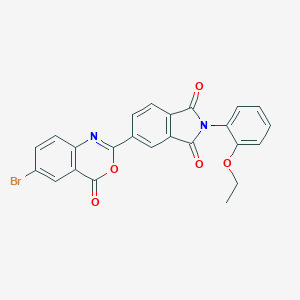![molecular formula C28H16N2O4 B477244 6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 294892-43-6](/img/structure/B477244.png)
6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a complex organic compound that belongs to the class of benzoxazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione typically involves multiple steps, starting with the preparation of the benzoxazinone core. One common method involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine to form 2-substituted-3,1-benzoxazin-4-one derivatives . This intermediate can then be further reacted with various aromatic amines and other reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazinone moiety, with various nucleophiles such as amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as aniline, piperidine, and other aromatic amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reactions with aromatic amines can yield sulfonamides with retention of the benzoxazine moiety .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride: This compound shares the benzoxazinone core and exhibits similar reactivity with amines.
2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one: Another benzoxazinone derivative with potential biological activities.
Uniqueness
6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione is unique due to its complex structure, which combines the benzoxazinone moiety with a dibenzoazepine core
Properties
CAS No. |
294892-43-6 |
|---|---|
Molecular Formula |
C28H16N2O4 |
Molecular Weight |
444.4g/mol |
IUPAC Name |
6-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzo[d][2]benzazepine-5,7-dione |
InChI |
InChI=1S/C28H16N2O4/c31-26-21-9-3-1-7-19(21)20-8-2-4-10-22(20)27(32)30(26)18-15-13-17(14-16-18)25-29-24-12-6-5-11-23(24)28(33)34-25/h1-16H |
InChI Key |
ULUCNIPPGDMUTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)C5=NC6=CC=CC=C6C(=O)O5 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)C5=NC6=CC=CC=C6C(=O)O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B477243.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B477259.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide](/img/structure/B477261.png)
![6-(4-fluorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B477265.png)
![6-(2-Methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B477266.png)
![4-[(4-chlorophenyl)carbonyl]-2,6-bis(4-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B477272.png)





![2-[(Cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B477285.png)
